1-(Butan-2-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Overview
Description
1-(Butan-2-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C17H18N4 and its molecular weight is 278.35 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(sec-butylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is 278.153146591 g/mol and the complexity rating of the compound is 414. The solubility of this chemical has been described as 3.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
1-(sec-butylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound with potential applications in various fields due to its unique chemical structure. A study by Arslan et al. (2004) describes the synthesis of a new benzimidazole compound, highlighting the compound's synthesis via the condensation of methyl 3-amino-4-(n-butylamino)benzoate with an Na2S2O5 adduct of 3,4-dichlorobenzaldehyde. The crystal structure features symmetry-related molecules linked by C—H⋯O interactions, forming a chain, indicating its potential for further chemical modifications and applications in material science (Arslan, Kazak, Karatas, & Özden, 2004).
Antimicrobial and Antifungal Activities
Compounds structurally related to 1-(sec-butylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile have been explored for their antimicrobial properties. Kuroyanagi et al. (2010) synthesized 1,3-benzoxazole-4-carbonitrile derivatives, revealing moderate growth inhibition against Candida species, demonstrating the potential of such structures in developing new antimicrobial agents (Kuroyanagi et al., 2010).
Antitumor Properties
Further research into benzimidazole derivatives, closely related to the compound , has uncovered significant antitumor properties. Abdel-Mohsen et al. (2010) synthesized a series of benzimidazole-pyrimidine conjugates showing marked potency against various cancer cell lines, suggesting that modifications of the core benzimidazole structure could yield compounds with beneficial therapeutic effects (Abdel-Mohsen, Ragab, Ramla, & El Diwani, 2010).
Properties
IUPAC Name |
1-(butan-2-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-4-12(3)19-16-9-11(2)13(10-18)17-20-14-7-5-6-8-15(14)21(16)17/h5-9,12,19H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYRDPMOZHAWTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321229 | |
Record name | 1-(butan-2-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49667013 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
611196-65-7 | |
Record name | 1-(butan-2-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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